1H,1H-Heptafluorobutyl trifluoroacetate
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Overview
Description
1H,1H-Heptafluorobutyl trifluoroacetate, also known as acetic acid, 2,2,2-trifluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester, is a fluorinated organic compound with the molecular formula C6H2F10O2 and a molecular weight of 296.06 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H,1H-Heptafluorobutyl trifluoroacetate typically involves the esterification of heptafluorobutanol with trifluoroacetic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
C4F9OH+CF3COOH→C4F9OCOCF3+H2O
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
1H,1H-Heptafluorobutyl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding heptafluorobutanol and trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol, heptafluorobutanol.
Common reagents used in these reactions include water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H,1H-Heptafluorobutyl trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, including the development of fluorinated biomolecules.
Medicine: Fluorinated compounds are often explored for their potential in drug development, and this compound may serve as a building block for pharmaceutical research.
Mechanism of Action
The mechanism of action of 1H,1H-Heptafluorobutyl trifluoroacetate involves its interaction with various molecular targets and pathways. The high electronegativity of fluorine atoms in the compound can influence its reactivity and interactions with other molecules. In biological systems, fluorinated compounds can affect enzyme activity, protein folding, and membrane permeability, leading to diverse biological effects .
Comparison with Similar Compounds
1H,1H-Heptafluorobutyl trifluoroacetate can be compared with other fluorinated esters, such as:
1H,1H-Heptafluorobutyl acetate: Similar in structure but lacks the trifluoroacetate group, resulting in different reactivity and applications.
1H,1H-Heptafluorobutyl methacrylate: Contains a methacrylate group, making it suitable for polymerization reactions and the production of fluorinated polymers.
1H,1H-Heptafluorobutyl acrylate: Similar to the methacrylate derivative but with an acrylate group, used in the synthesis of fluorinated acrylic polymers.
The uniqueness of this compound lies in its combination of the heptafluorobutyl and trifluoroacetate groups, which impart distinct chemical properties and reactivity compared to other fluorinated esters.
Properties
CAS No. |
1365808-09-8 |
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Molecular Formula |
C6H2F10O2 |
Molecular Weight |
296.06 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H2F10O2/c7-3(8,5(12,13)6(14,15)16)1-18-2(17)4(9,10)11/h1H2 |
InChI Key |
MTSOMQACIQLZKS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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